molecular formula C16H9Cl2N3O4S B2463852 2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 922017-58-1

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2463852
CAS No.: 922017-58-1
M. Wt: 410.23
InChI Key: YGXPLPPJWPGWDW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H9Cl2N3O4S and its molecular weight is 410.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Biological Evaluation : Research focused on synthesizing related chemical compounds and evaluating their biological activities. For instance, Sailaja Rani Talupur et al. (2021) synthesized a series of compounds with a similar structure and conducted antimicrobial evaluation and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Crystal Structure and Optical Properties : The X-ray crystal structure and optical properties of compounds structurally related to 2,5-dichloro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide have been studied. Zhen-Ju Jiang et al. (2012) analyzed similar compounds' UV-vis absorption and fluorescence spectral characteristics (Jiang, Liu, Lv, & Zhao, 2012).

Medical Research

  • Anticancer Potential : Some studies investigated the anticancer properties of related compounds. Salahuddin et al. (2014) synthesized oxadiazole derivatives and evaluated their in vitro anticancer effectiveness (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Cytotoxic Evaluation : Similar compounds have been synthesized and tested for their cytotoxicity against various cell lines. V. Adimule et al. (2014) conducted such studies, revealing insights into the potential therapeutic applications of these compounds (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).

Other Applications

  • Photovoltaic Applications : In material science, related compounds have been used in organic photovoltaics. Tomoya Higashihara et al. (2012) reported on the synthesis of π-conjugated polymers containing oxadiazole moieties for such applications (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).

  • Antimicrobial Activity : The antimicrobial activity of similar compounds has been a focus of some studies. P. Sanjeeva et al. (2021) designed, synthesized, and evaluated the antimicrobial activity of benzofuran-oxadiazole hybrids (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Mode of Action

It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the gluconeogenesis pathway.

Biochemical Pathways

The compound is likely to affect the gluconeogenesis pathway due to its interaction with Fructose-1,6-bisphosphatase 1 . This could lead to downstream effects on glucose metabolism.

Properties

IUPAC Name

2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)15-20-21-16(25-15)19-14(22)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXPLPPJWPGWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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